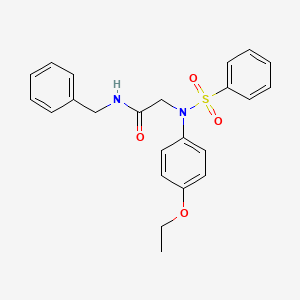![molecular formula C23H19N3O3 B3466061 N-(2-hydroxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3466061.png)
N-(2-hydroxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide
描述
N-(2-hydroxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, commonly known as HPPH, is a synthetic compound that has gained significant attention in the field of medical research. HPPH belongs to the class of phthalocyanines, which are organic compounds that have been extensively studied for their potential use in medical applications. HPPH is a promising candidate for photodynamic therapy (PDT) due to its unique properties, which make it an effective photosensitizer.
作用机制
The mechanism of action of HPPH involves the activation of the photosensitizer by light of a specific wavelength. The activated HPPH produces reactive oxygen species, such as singlet oxygen, which can cause damage to cellular components, including DNA, leading to cell death. The selectivity of HPPH for cancer cells is due to the preferential uptake of the photosensitizer by cancer cells, which have a higher metabolic rate than normal cells.
Biochemical and Physiological Effects
HPPH has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. HPPH has a short half-life in the body, which reduces the risk of accumulation and toxicity. HPPH has also been shown to have minimal effects on normal tissue, making it a promising candidate for N-(2-hydroxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide.
实验室实验的优点和局限性
One of the main advantages of HPPH is its high degree of selectivity for cancer cells, which reduces the risk of damage to normal tissue. HPPH is also highly stable, which allows for easy storage and transport. However, one limitation of HPPH is its low solubility in water, which can make it difficult to administer in clinical settings. HPPH also requires activation by light of a specific wavelength, which can limit its use in certain situations.
未来方向
There are several potential future directions for the use of HPPH in medical research. One area of interest is the development of new formulations of HPPH that can improve its solubility and bioavailability. Another area of interest is the use of HPPH in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness. Additionally, the use of HPPH in the treatment of other diseases, such as infectious diseases or autoimmune disorders, is an area of active research. Overall, the unique properties of HPPH make it a promising candidate for a wide range of medical applications.
科学研究应用
HPPH has been extensively studied for its potential use in N-(2-hydroxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, a non-invasive treatment for cancer. This compound involves the use of a photosensitizer, which is activated by light of a specific wavelength to produce reactive oxygen species that can kill cancer cells. HPPH has been shown to be a highly effective photosensitizer in preclinical studies, with a high degree of selectivity for cancer cells. HPPH has also been studied for its potential use in the treatment of other diseases, such as psoriasis and atherosclerosis.
属性
IUPAC Name |
N-(2-hydroxyphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-10-12-16(13-11-15)22-17-6-2-3-7-18(17)23(29)26(25-22)14-21(28)24-19-8-4-5-9-20(19)27/h2-13,27H,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVVEXSFLQGQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,5-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3465989.png)
![2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B3466003.png)
![5-(3-methoxyphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3466010.png)
![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3466021.png)
![N-(2,3-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3466023.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3466030.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3466043.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3466048.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3466053.png)
![N-(4-methoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3466056.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B3466064.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-nitro-2-furamide](/img/structure/B3466071.png)
![N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466079.png)
